molecular formula C7H7N5O2S B15055959 2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid

2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid

Cat. No.: B15055959
M. Wt: 225.23 g/mol
InChI Key: WPUCPXWQBHCCQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid is a heterocyclic compound with a molecular formula of C7H7N5O2S and a molecular weight of 225.23 . This compound is characterized by the presence of an amino group, a mercapto group, and a purine ring, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid typically involves the following steps:

    Formation of the Purine Ring: The purine ring is synthesized through a series of cyclization reactions involving formamide and other nitrogen-containing compounds.

    Introduction of Functional Groups: The amino and mercapto groups are introduced through nucleophilic substitution reactions. Common reagents include ammonia and thiols.

    Acetic Acid Derivatization:

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the above synthetic steps are optimized for yield and purity. Catalysts and solvents are carefully selected to enhance reaction rates and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, thiols, halides

Major Products

Scientific Research Applications

2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Investigated for its anticancer and antiviral properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Amino-8-mercapto-9H-purin-9-yl)acetic acid is unique due to the presence of both amino and mercapto groups, which provide a wide range of chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H7N5O2S

Molecular Weight

225.23 g/mol

IUPAC Name

2-(6-amino-8-sulfanylidene-7H-purin-9-yl)acetic acid

InChI

InChI=1S/C7H7N5O2S/c8-5-4-6(10-2-9-5)12(1-3(13)14)7(15)11-4/h2H,1H2,(H,11,15)(H,13,14)(H2,8,9,10)

InChI Key

WPUCPXWQBHCCQE-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C(=S)N2)CC(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.